molecular formula C14H9BrCl2N2O B3840127 3-bromo-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide

Cat. No.: B3840127
M. Wt: 372.0 g/mol
InChI Key: QIVJAQYSVHATDZ-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide is a synthetic hydrazone-based small molecule provided for research purposes. This compound belongs to a class of organic molecules known for their potential in various scientific investigations, including materials science and medicinal chemistry research. Related hydrazone compounds have been characterized by X-ray crystallography, confirming an E configuration about the central C=N bond . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols before handling. The compound should be stored under appropriate conditions as determined by the researcher.

Properties

IUPAC Name

3-bromo-N-[(E)-(2,3-dichlorophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O/c15-11-5-1-3-9(7-11)14(20)19-18-8-10-4-2-6-12(16)13(10)17/h1-8H,(H,19,20)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVJAQYSVHATDZ-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2,3-dichlorobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Bromine at the 3-position (target compound) vs. bromine at other positions (e.g., ’s 2-bromo analog) alters steric and electronic profiles, affecting target binding .
  • Dichlorophenyl groups (as in the target compound and ) enhance hydrophobic interactions with protein pockets compared to monochloro or methoxy analogs .

Functional Group Modifications

Hydrazide vs. Sulfonohydrazide

  • Hydrazide : The target compound’s hydrazide group facilitates hydrogen bonding with biological targets.
  • Sulfonohydrazide: Compounds like N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide exhibit higher acidity and stability, broadening their antimicrobial applications .

Incorporation of Heterocycles

  • Triazole Derivatives : Adding a triazole ring (e.g., ) introduces π-stacking capabilities and metabolic resistance, often enhancing anticancer activity compared to simpler hydrazides.
  • Benzimidazole Analogs : Compounds like N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide show improved DNA intercalation due to the planar benzimidazole core .

Anticancer Potential

  • The target compound’s dichlorophenyl group may inhibit kinase pathways, similar to ’s triazole-containing analog, which shows IC₅₀ values <10 µM against breast cancer cells .
  • Bromine substitution correlates with apoptosis induction in leukemia cells, as seen in 3-bromo-4-hydroxy-5-methoxyphenyl derivatives .

Antimicrobial Efficacy

  • Dichlorophenyl-containing compounds (target, ) exhibit broader-spectrum activity than monochloro analogs. For example, N'-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide inhibits E. coli at MIC 8 µg/mL .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-bromo-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide?

Answer:
The synthesis typically involves a condensation reaction between 3-bromobenzohydrazide and 2,3-dichlorobenzaldehyde under reflux conditions. A catalytic acid (e.g., acetic acid) in ethanol or methanol is commonly used to facilitate hydrazone bond formation . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance yield but require rigorous anhydrous conditions.
  • Reaction time : 6–12 hours at 70–80°C ensures complete E-configuration formation, confirmed by NMR coupling constants (J = 12–15 Hz for trans-H) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is recommended to isolate the product in >85% purity .

Advanced: How can crystallographic data resolve structural ambiguities in E/Z isomerism for this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for distinguishing E/Z isomers. For example:

  • E-configuration : The C=N bond length ranges from 1.26–1.29 Å, with torsion angles between the aryl rings >150° .
  • Hydrogen bonding : Intramolecular N–H⋯O interactions stabilize the E-isomer, as seen in similar hydrazides (e.g., N′-[(E)-(3-fluoropyridinyl)methylidene]benzohydrazide) .
  • Software : SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing disorder or thermal parameters in asymmetric units .

Basic: What spectroscopic techniques validate the molecular structure of this compound?

Answer:

  • IR spectroscopy : Confirm hydrazone (C=N stretch at 1588–1644 cm⁻¹) and amide (C=O at 1640–1680 cm⁻¹) bonds .
  • ¹H/¹³C NMR : The imine proton (CH=N) appears as a singlet at δ 8.5–8.6 ppm, while aromatic protons show splitting patterns consistent with substituent positions (e.g., 2,3-dichlorophenyl protons at δ 7.3–7.8 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 392–490) and fragmentation patterns align with the proposed structure .

Advanced: How does the bromine atom influence biological activity compared to chloro or methoxy analogs?

Answer:

  • Electrophilicity : Bromine’s polarizability enhances π-π stacking with biological targets (e.g., DNA intercalation or enzyme active sites) compared to smaller halogens .
  • Comparative studies : Analogs like 3-chloro-N′-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide show reduced anticancer activity (IC₅₀ = 12 μM vs. 8 μM for the bromo derivative), suggesting bromine’s role in hydrophobic interactions .
  • Computational modeling : Density Functional Theory (DFT) calculations reveal bromine’s contribution to frontier molecular orbitals, affecting redox potential .

Basic: What are common methodological pitfalls in analyzing bioactivity data for this compound?

Answer:

  • Solubility issues : Poor aqueous solubility may lead to false negatives. Use DMSO/carboxymethylcellulose suspensions with controls for aggregation .
  • Cytotoxicity assays : Distinguish between apoptosis and necrosis via flow cytometry (Annexin V/PI staining) to avoid misinterpretation .
  • Data normalization : Account for batch-to-batch variability in synthetic yields using HPLC purity thresholds (>90%) .

Advanced: How can computational docking elucidate the mechanism of action against microbial targets?

Answer:

  • Target selection : Prioritize enzymes with conserved active sites (e.g., fungal lanosterol 14α-demethylase for antifungal studies) .
  • Docking workflow :
    • Protein preparation : Use AutoDock Tools to add hydrogens and assign charges (AMBER force field).
    • Grid box : Center on the heme cofactor for cytochrome P450 targets.
    • Scoring : RMSD <2 Å and binding energy <−7 kcal/mol indicate strong interactions .
  • Validation : Compare with known inhibitors (e.g., fluconazole) to assess competitive binding .

Basic: How to address contradictions in reported crystallographic parameters (e.g., Z′ >1)?

Answer:

  • Crystallization conditions : Adjust solvent polarity (e.g., methanol/water mixtures) to reduce Z′ values and improve crystal quality .
  • Data collection : Use synchrotron radiation for high-resolution datasets (<0.8 Å) to resolve disorder .
  • Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals, ensuring R-factor convergence <0.05 .

Advanced: What strategies optimize this compound’s selectivity in kinase inhibition assays?

Answer:

  • Structural modifications : Introduce sulfonyl or triazole groups to enhance hydrogen bonding with kinase hinge regions .
  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target effects.
  • SPR analysis : Surface plasmon resonance quantifies binding kinetics (ka/kd) for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide
Reactant of Route 2
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3-bromo-N'-[(E)-(2,3-dichlorophenyl)methylidene]benzohydrazide

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